6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}QUINOLINE-4-CARBOXAMIDE
Overview
Description
6-Chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple functional groups, including a chloro group, an ethylthiophene moiety, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylthiophene Moiety: The ethylthiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
6-Chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid: A structurally related compound with similar chemical properties.
4-(4-Fluorophenyl)piperazin-1-yl]methanone: Another related compound with a similar fluorophenyl group.
Uniqueness
6-Chloro-2-(5-ethylthiophen-2-yl)-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl}quinoline-4-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClFN4OS/c1-4-21-10-12-26(36-21)25-14-23(22-13-19(29)7-11-24(22)31-25)28(35)32-27-16(2)33-34(17(27)3)15-18-5-8-20(30)9-6-18/h5-14H,4,15H2,1-3H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPGUZHIQOKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=C(N(N=C4C)CC5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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